molecular formula C9H15N3O4 B1439992 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1235440-33-1

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1439992
CAS No.: 1235440-33-1
M. Wt: 229.23 g/mol
InChI Key: IPMSRRWEOUHHAO-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diethoxyethyl group and a carboxylic acid functional group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

For industrial production, the synthesis may involve multi-step processes starting from readily available starting materials. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product. The use of protective groups, such as diethoxyethyl, helps in controlling the reactivity of intermediates and facilitates the isolation of the desired compound.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Biology: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives with different substituents. For example:

    1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with dimethoxyethyl instead of diethoxyethyl.

    1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethoxyethyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSRRWEOUHHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=N1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

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